(3-Bromoprop-1-en-2-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

(3-Bromoprop-1-en-2-yl)benzene can serve as a valuable precursor for the synthesis of various organic molecules due to the presence of the reactive bromine atom and the double bond. The bromine atom can be readily substituted via nucleophilic substitution reactions, allowing the introduction of diverse functional groups []. Additionally, the double bond can participate in various addition reactions, further expanding the range of accessible products [].

Material Science Research

The aromatic ring and the double bond present in (3-Bromoprop-1-en-2-yl)benzene suggest potential applications in material science research. The molecule could be explored for the development of new materials with specific properties, such as:

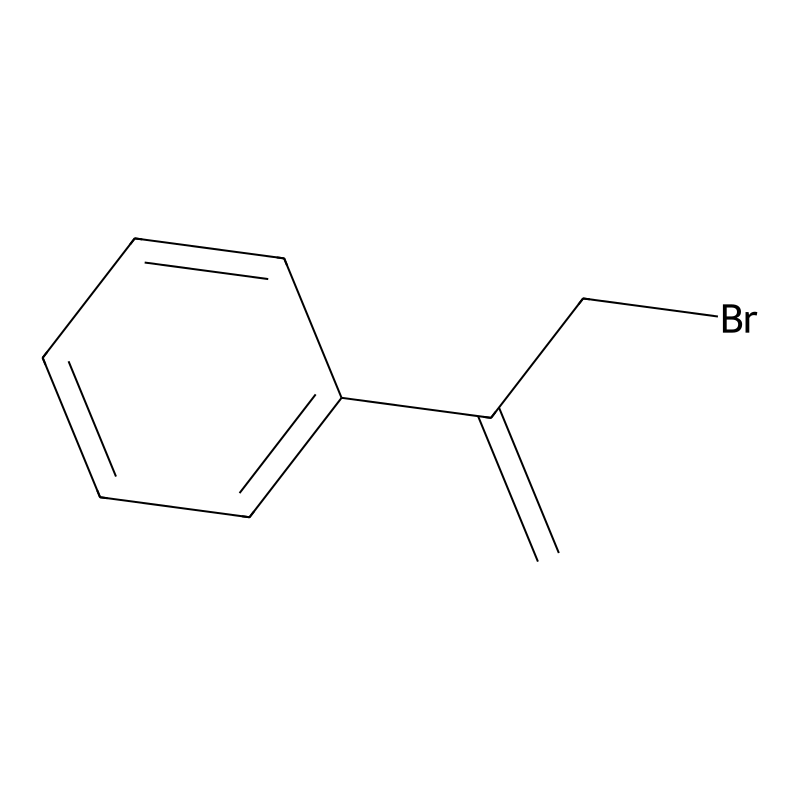

(3-Bromoprop-1-en-2-yl)benzene, with the chemical formula C9H9Br, is an organic compound characterized by the presence of a bromopropenyl group attached to a benzene ring. This compound is recognized for its unique structure, which includes a double bond in the propene side chain and a bromine atom at the third carbon position. The molecular weight of (3-Bromoprop-1-en-2-yl)benzene is approximately 197.0718 g/mol .

- Bromination: The compound can undergo further bromination, particularly at the double bond, leading to dibrominated products.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, forming new compounds.

- Elimination Reactions: The double bond can participate in elimination reactions, potentially generating different alkenes or alkynes.

Several methods exist for synthesizing (3-Bromoprop-1-en-2-yl)benzene:

- Bromination of Conjugated Allylic Compounds: This method involves the use of N-bromosuccinimide (NBS) to brominate 2-phenylpropene, yielding (3-Bromoprop-1-en-2-yl)benzene as a product .

- Direct Bromocarboxylation: A more complex method involves direct bromocarboxylation of arynes, which can also lead to the formation of this compound .

(3-Bromoprop-1-en-2-yl)benzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing polymers and other materials due to its reactive sites.

Several compounds share structural similarities with (3-Bromoprop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (3-Bromopropyl)benzene | C9H11Br | Saturated side chain; lacks double bond |

| 2-Bromoethylbenzene | C8H9Br | Ethylene side chain; different substitution |

| 3-Chloroprop-1-en-2-ylbenzene | C9H9Cl | Chlorine instead of bromine; different reactivity |

(3-Bromoprop-1-en-2-yl)benzene is unique due to its combination of a bromine atom and an unsaturated side chain, which enhances its reactivity compared to similar compounds that either lack unsaturation or have different halogen substituents.

(3-Bromoprop-1-en-2-yl)benzene exists as a well-characterized organobromine compound with the molecular formula C₉H₉Br and a molecular weight of 197.07 daltons. The compound is officially registered under the Chemical Abstracts Service number 3360-54-1, which serves as its primary identifier in chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [1-(bromomethyl)vinyl]benzene, reflecting its structural composition of a benzene ring substituted with a vinyl group bearing a bromomethyl substituent.

The compound exhibits remarkable nomenclatural diversity, with numerous synonyms reflecting different naming conventions and structural perspectives. Alternative designations include α-(bromomethyl)styrene, 3-bromo-2-phenylpropene, and 2-phenyl-3-bromopropene. The systematic name benzene, [1-(bromomethyl)ethenyl]- emphasizes the substitution pattern on the benzene ring, while the trivial name α-bromomethylstyrene highlights its relationship to styrene derivatives. This nomenclatural complexity reflects the compound's significance across various chemical disciplines and its multiple synthetic origins.

Physical characterization reveals (3-Bromoprop-1-en-2-yl)benzene as a compound with distinctive properties that facilitate its identification and handling. The substance typically appears as a colorless oil or solid depending on temperature conditions, with a reported melting point of 29°C. The compound exhibits a density of 1.327 g/cm³ and a boiling point of 230.9°C at standard atmospheric pressure. Its refractive index of 1.562 and flash point of 99.7°C provide additional physical constants useful for characterization and safety considerations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉Br | |

| Molecular Weight | 197.07 g/mol | |

| CAS Number | 3360-54-1 | |

| Melting Point | 29°C | |

| Boiling Point | 230.9°C at 760 mmHg | |

| Density | 1.327 g/cm³ | |

| Refractive Index | 1.562 | |

| Flash Point | 99.7°C |

The structural framework of (3-Bromoprop-1-en-2-yl)benzene encompasses several key features that define its chemical behavior and reactivity patterns. The molecule contains a benzene ring directly attached to a prop-1-en-2-yl group, with the bromine atom positioned at the terminal carbon of the propene chain. This arrangement creates a conjugated system that extends from the aromatic ring through the vinyl double bond, influencing both the electronic properties and reactivity of the compound. The presence of the bromine substituent introduces significant electrophilic character at the allylic position, making this site particularly susceptible to nucleophilic attack and substitution reactions.

Spectroscopic identification methods provide definitive confirmation of the compound's structure and purity. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons, vinyl protons, and the distinctive bromomethyl group. The compound's mass spectrometric fragmentation pattern shows the molecular ion peak at m/z 197, with characteristic loss of bromine to give fragments at lower masses. Infrared spectroscopy displays characteristic absorption bands for the aromatic carbon-carbon stretches, vinyl carbon-carbon double bond, and carbon-bromine bond vibrations.

Historical Context in Organic Synthesis

The development of (3-Bromoprop-1-en-2-yl)benzene as a synthetic intermediate traces its origins to early investigations in polymer chemistry during the mid-20th century. Historical patent literature from 1974 documents the preparation of α-methyl-p-bromo-styrene through bromination of poly(α-methyl-styrene) followed by thermal depolymerization. This pioneering approach established the fundamental methodology for accessing brominated styrene derivatives through polymer-based strategies, representing an innovative departure from traditional small-molecule synthetic routes.

The evolution of synthetic methodologies for producing (3-Bromoprop-1-en-2-yl)benzene reflects broader trends in organic synthesis toward more efficient and selective transformations. Early synthetic approaches relied heavily on free radical bromination processes, often employing N-bromosuccinimide as the brominating agent in the presence of radical initiators. These methods, while effective, frequently suffered from selectivity issues and the formation of multiple regioisomeric products. The development of more sophisticated catalytic systems has addressed many of these limitations, enabling access to the target compound with improved selectivity and yield.

Contemporary synthetic strategies have significantly refined the preparation of (3-Bromoprop-1-en-2-yl)benzene through the implementation of advanced catalytic methodologies. Research conducted by Ohmura and colleagues established an efficient protocol involving the bromination of α-methylstyrene using N-bromosuccinimide in chloroform solution. This method involves initial filtration of α-methylstyrene through basic alumina to remove inhibitors, followed by treatment with N-bromosuccinimide under reflux conditions with catalytic amounts of bromine. The reaction proceeds through a free radical mechanism, achieving completion within approximately 18 hours and providing the desired product in 65% isolated yield after purification.

More recent developments have introduced Lewis acid-catalyzed allylic bromination protocols that offer enhanced selectivity and milder reaction conditions. Studies by research groups have demonstrated the utility of ytterbium triflate catalysis in combination with trimethylsilyl chloride for the selective bromination of α-methylstyrene derivatives. This methodology employs N-bromosuccinimide as the bromine source in dichloromethane-tetrahydrofuran solvent mixtures, operating under an inert atmosphere to prevent oxidative side reactions. The protocol demonstrates broad substrate scope and provides access to various brominated styrene derivatives with excellent regioselectivity.

| Synthetic Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| NBS/CHCl₃/Reflux | 65 | 18 h, Br₂ catalyst | |

| NBS/Yb(OTf)₃/TMSCl | 59 | 1 h, DCM/THF, Ar | |

| Polymer depolymerization | Variable | 250-500°C, reduced pressure |

The historical significance of (3-Bromoprop-1-en-2-yl)benzene extends beyond its synthetic accessibility to encompass its role as a precursor for flame-retardant materials. Early research in the 1970s identified brominated styrene derivatives as valuable monomers for producing flame-retardant polymers through copolymerization with other vinyl monomers. This application drove much of the initial interest in developing efficient synthetic routes to these compounds, as traditional methods for producing brominated styrenes through polymer bromination and subsequent depolymerization often provided low yields and complex product mixtures.

Role in Contemporary Organobromine Chemistry

(3-Bromoprop-1-en-2-yl)benzene occupies a central position in modern organobromine chemistry as a versatile electrophilic building block for diverse synthetic transformations. The compound's unique structural features—combining aromatic stabilization with allylic reactivity—make it particularly valuable for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions. Recent research has demonstrated its effectiveness as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with potassium alkyltrifluoroborates, providing access to substituted alkenes with excellent chemoselectivity.

Contemporary applications of (3-Bromoprop-1-en-2-yl)benzene in cross-coupling chemistry have revealed its exceptional compatibility with modern catalytic systems. Studies by research groups have established optimized conditions employing 10 mol% palladium dichloride bis(diphenylphosphino)ferrocene complex and cesium carbonate base in aqueous toluene at 80°C. These conditions enable efficient coupling with various organotrifluoroborate nucleophiles, proceeding to completion within 2-7 hours depending on the specific substrate combination. The methodology demonstrates broad functional group tolerance and provides products in yields ranging from 54% to 93%.

The emergence of (3-Bromoprop-1-en-2-yl)benzene as a substrate for difluorination chemistry represents a significant advancement in contemporary fluorine chemistry. Research conducted by Gilmour and colleagues has established an innovative iodine(I)/iodine(III) catalytic system that enables the geminal difluorination of α-(bromomethyl)styrenes using p-tolyl iodide as an organocatalyst. This methodology employs Selectfluor as the fluorine source in combination with amine-hydrogen fluoride complexes, operating under mild conditions to provide 1,1-difluorinated products in good to excellent yields.

The difluorination protocol demonstrates remarkable versatility in substrate scope, accommodating various electronically diverse α-(bromomethyl)styrene derivatives. Electron-rich substrates typically require milder conditions (room temperature with 1:6 amine:hydrogen fluoride ratio), while electron-deficient systems necessitate elevated temperatures (50°C) and increased hydrogen fluoride concentrations. The method provides access to a series of difluorinated electrophilic linchpins that serve as valuable building blocks for further synthetic elaboration through both nucleophilic substitution and cross-coupling protocols.

| Substrate Electronics | Reaction Conditions | Temperature | Yield Range (%) | Reference |

|---|---|---|---|---|

| Electron-rich | 1:6 amine:HF | 25°C | 72-80 | |

| Electron-neutral | 1:6 amine:HF | 50°C | 62-88 | |

| Electron-poor | 1:4.5 amine:HF | 50°C | 69-72 |

The integration of (3-Bromoprop-1-en-2-yl)benzene into titanocene-catalyzed alkylation protocols has opened new avenues for constructing carbon-carbon bonds through radical-mediated processes. Research by Terao and colleagues has demonstrated the utility of this compound in regioselective alkylation reactions with Grignard reagents under titanocene catalysis. These transformations proceed through the initial formation of alkyl radicals that subsequently add to the styrene double bond, generating benzylic radical intermediates that undergo further reaction with electrophilic partners.

Contemporary research has also explored the application of (3-Bromoprop-1-en-2-yl)benzene in stereoselective cyclopropanation chemistry. Studies have demonstrated its utility as a substrate for generating cis-α,α-difluorocyclopropanes through fluorinative ring contraction of bicyclobutane precursors. This methodology leverages iodine(I)/iodine(III) catalysis to facilitate an unprecedented 4→3 ring contraction process, providing access to biologically relevant α,α-difluorocyclopropane motifs with high levels of stereoselectivity.

The compound's role in contemporary pharmaceutical chemistry continues to expand, particularly in the development of fluorinated drug candidates. Recent research has demonstrated its utility in accessing tetrafluorinated active pharmaceutical ingredient candidates for treating amyotrophic lateral sclerosis. These applications highlight the growing importance of organobromine compounds like (3-Bromoprop-1-en-2-yl)benzene as enabling technologies for medicinal chemistry, providing access to highly fluorinated scaffolds that would be difficult to prepare through alternative synthetic routes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant